Lsd1-IN-19 vs. ORY-1001: Reversible Non-Covalent Binding Versus Irreversible Covalent Inhibition
Lsd1-IN-19 is a reversible, non-covalent LSD1 inhibitor with a Ki of 0.108 μM and a KD of 0.068 μM . In contrast, ORY-1001 (iadademstat) is an irreversible, mechanism-based inhibitor that covalently modifies the FAD cofactor of LSD1 with an IC50 of 0.018 μM . The mechanistic distinction (reversible non-covalent vs. irreversible covalent) confers different target residence times and may produce divergent pharmacodynamic effects in cellular and in vivo models [1].
| Evidence Dimension | Inhibition mechanism and binding mode |
|---|---|
| Target Compound Data | Ki = 0.108 μM; KD = 0.068 μM; non-covalent reversible |
| Comparator Or Baseline | ORY-1001 (iadademstat): IC50 = 0.018 μM; irreversible covalent |
| Quantified Difference | Mechanistic difference: reversible non-covalent vs. irreversible covalent |
| Conditions | Biochemical assays; Lsd1-IN-19 Ki and KD from LSD1 enzyme inhibition assays; ORY-1001 IC50 from LSD1 enzyme assay |
Why This Matters
Reversible non-covalent inhibitors like Lsd1-IN-19 offer an alternative to irreversible covalent inhibitors for studies where washout or transient target engagement is desired, and may mitigate prolonged target suppression in normal tissues associated with covalent inhibitors.
- [1] Drug Hunter. From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). October 13, 2025. View Source
